molecular formula C26H34N4O3 B10877843 4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide

4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide

Cat. No.: B10877843
M. Wt: 450.6 g/mol
InChI Key: YNZAAURHGHNHDW-UHFFFAOYSA-N
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Description

4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a cyclododecylidenehydrazinyl group, a nitrobenzamide moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide typically involves multiple steps:

  • Formation of the Cyclododecylidenehydrazine Intermediate

      Starting Materials: Cyclododecanone and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form cyclododecylidenehydrazine.

  • Nitration of Benzamide

      Starting Materials: Benzamide and nitric acid.

      Reaction Conditions: The nitration is performed using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzamide ring.

  • Coupling Reaction

      Starting Materials: Cyclododecylidenehydrazine and 3-nitrobenzoyl chloride.

      Reaction Conditions: The coupling reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azides or other oxidized derivatives.
  • Reduction

    • Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
  • Substitution

    • The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: Due to its unique structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, which could be useful in drug development.

Medicine

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where nitrobenzamide derivatives are effective.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-cyclododecylidenehydrazinyl)-N-phenyl-3-nitrobenzamide: Lacks the methyl group on the phenyl ring.

    4-(2-cyclododecylidenehydrazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide: Contains a methoxy group instead of a methyl group.

Uniqueness

The presence of the methyl group on the phenyl ring in 4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.

Properties

Molecular Formula

C26H34N4O3

Molecular Weight

450.6 g/mol

IUPAC Name

4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C26H34N4O3/c1-20-13-16-22(17-14-20)27-26(31)21-15-18-24(25(19-21)30(32)33)29-28-23-11-9-7-5-3-2-4-6-8-10-12-23/h13-19,29H,2-12H2,1H3,(H,27,31)

InChI Key

YNZAAURHGHNHDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NN=C3CCCCCCCCCCC3)[N+](=O)[O-]

Origin of Product

United States

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